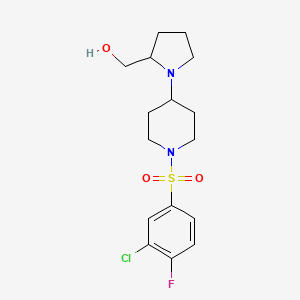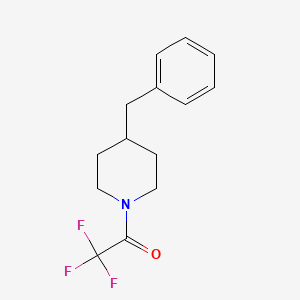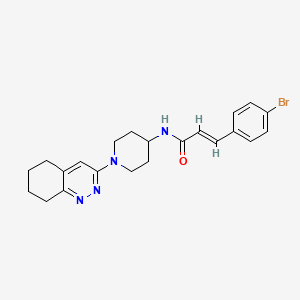![molecular formula C11H13ClN2O3 B2395561 2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone CAS No. 729578-87-4](/img/structure/B2395561.png)
2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone” is a chemical compound with the molecular formula C11H13ClN2O3 . It is used for testing and research purposes .
Molecular Structure Analysis
The molecular weight of “this compound” is 256.69 . It has a complex structure that includes a furan ring, a piperazine ring, and a carbonyl group .Physical And Chemical Properties Analysis
The compound is stored in an inert atmosphere at 2-8°C . More detailed physical and chemical properties are not available in the literature.Scientific Research Applications
2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone has a wide range of potential scientific research applications. It can be used as a starting material for the synthesis of several important drugs, such as pregabalin and celecoxib. It can also be used as a catalyst in organic reactions, such as the Knoevenagel condensation reaction. Additionally, this compound can be used in the synthesis of other organic compounds, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Inhibition of cyclooxygenase leads to decreased production of prostaglandins, which can have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-convulsant and anti-nociceptive effects in animal models, suggesting that it may be useful in the treatment of certain neurological disorders. Additionally, this compound has been shown to have antioxidant properties in vitro, suggesting that it may have potential applications in the prevention of certain diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone in laboratory experiments is that it is relatively easy to synthesize and is widely available. Additionally, it is a versatile compound, with a wide range of potential applications. However, this compound is a relatively unstable compound and is sensitive to air and light. Therefore, it must be handled with care and stored in an airtight container in a cool, dry place.
Future Directions
The potential future directions for 2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone include further research into its mechanism of action, its potential therapeutic applications, and the development of more efficient synthesis methods. Additionally, further research into its biochemical and physiological effects could lead to the development of new drugs for the treatment of various diseases. Additionally, further research into its antioxidant properties could lead to the development of new products for the prevention of certain diseases. Finally, further research into its potential applications in industrial processes could lead to the development of more efficient and cost-effective processes.
Synthesis Methods
2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone can be synthesized using a variety of methods, including the Knoevenagel condensation reaction, a Mannich reaction, and a Vilsmeier reaction. The most commonly used method is the Knoevenagel condensation reaction, which involves the reaction of aldehydes and ketones with active methylene compounds, such as malononitrile, in the presence of a base, such as piperidine. The reaction is usually carried out in an organic solvent, such as ethanol, and the resulting product is a piperazinone.
Safety and Hazards
properties
IUPAC Name |
2-chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c12-8-10(15)13-3-5-14(6-4-13)11(16)9-2-1-7-17-9/h1-2,7H,3-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJDVCLXAFDOBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)C(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4,5-Dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2395479.png)

![3-(4-Fluorophenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2395483.png)

![N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbonyl)-N'-(4-methoxyphenyl)thiourea](/img/structure/B2395487.png)

![N-[4-[Methyl-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2395490.png)

![N-(3-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2395497.png)

![N-(2-chlorobenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2395499.png)
![1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine](/img/structure/B2395500.png)
